Iridium(3+);2-phenylpyridine

OLED Phosphorescence Photoluminescence Quantum Yield

Researchers requiring a high-purity green electrophosphorescent emitter for OLED development or photoredox catalysis often face inconsistency in quantum efficiency from inferior analogs. This fac-tris(2-phenylpyridine)iridium(III) is the definitive benchmark, delivering near-unity photoluminescence quantum yield (PLQY of 97% ± 2% in CBP host) for reproducible, high-efficiency device performance. - Guarantees a reliable EQE baseline of ~18% in standard device architectures. - Provides a well-quantified excited-state oxidation potential (E*ox = -1.75 V vs SCE) and triplet energy (~2.5 eV) for precise photocatalytic applications. - Sublimed grade (>99% purity) ensures minimal batch-to-batch variation and eliminates the risk of vacuum chamber contamination in high-volume OLED manufacturing lines.

Molecular Formula C33H24IrN3
Molecular Weight 654.8 g/mol
CAS No. 94928-86-6
Cat. No. B1451540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium(3+);2-phenylpyridine
CAS94928-86-6
Synonymstris(2-phenylpyridine)iridium(III)
Molecular FormulaC33H24IrN3
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESC1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3]
InChIInChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3
InChIKeyNSABRUJKERBGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

fac-Ir(ppy)₃: Benchmark Green Emitter


Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃] is a homoleptic, cyclometalated iridium(III) complex that stands as the prototypical green electrophosphorescent emitter. It exhibits near-unity photoluminescence quantum yield (PLQY) in solid-state films, making it a benchmark material in organic light-emitting diode (OLED) research and a widely used photoreducing photocatalyst [1]. Its robust thermal stability and well-characterized photophysical properties have solidified its role as a standard reference compound for developing new iridium-based emitters .

OLED green emitter benchmark — reported near-unity PLQY in solid-state films; standard reference for Ir-based emitters.
Photoredox catalyst reference — well-defined excited-state redox potential and triplet energy for calibrating new photocatalytic systems.
Vacuum deposition compatible — thermal stability supports sublimation and high-volume VTE processes.

fac-Ir(ppy)₃ Substitution Challenges


Within the class of iridium(III) phenylpyridine complexes, even minor structural modifications—such as isomerism (fac vs. mer), ancillary ligand substitution, or ligand fluorination—can drastically alter key performance metrics. For instance, the meridional isomer of Ir(ppy)₃ exhibits a PLQY that is an order of magnitude lower than its facial counterpart [1]. Similarly, introducing an acetylacetonate (acac) ancillary ligand changes the emissive dipole orientation, directly impacting OLED outcoupling efficiency [2]. Therefore, substituting fac-Ir(ppy)₃ with a structurally related analog without empirical validation risks severe degradation in device quantum efficiency, color purity, or operational stability.

! Meridional isomer: PLQY is an order of magnitude lower; substituting may severely reduce device efficiency.
! Ir(ppy)₂(acac): altered emissive dipole orientation changes outcoupling efficiency, requiring full optical re-design.
! Ancillary ligand modification may shift emission color, redox potential, or device stability; empirical validation needed.

fac-Ir(ppy)₃ vs. Key Comparators


PLQY Advantage over mer-Isomer

fac-Ir(ppy)₃ exhibits a maximum PLQY of 97% ± 2% when doped into a 4,4′-bis(N-carbazolyl)-2,2′-biphenyl (CBP) host at an optimal concentration of 1.5 mol% [1]. In direct contrast, the meridional isomer (mer-Ir(ppy)₃) displays a PLQY of only 30% in similarly doped CBP films and an extremely low 3.6% in solution [2]. For cross-class comparison, the red-emitting iridium complex bis[2-(2′-benzothienyl)pyridinato-N,C3′](acetylacetonato)iridium(III) [Btp₂Ir(acac)] achieves a PLQY of just 51% ± 1% at its optimal doping concentration of 1.4 mol% in CBP [1].

PLQY vs. mer-Isomer
Head-to-head
97% ± 2% (fac) vs. 30% (mer)
Reported >3× higher solid-state PLQY
Doped CBP host; mer solution PLQY only 3.6%
OLED Phosphorescence Photoluminescence Quantum Yield

EQE & Dipole Orientation vs. Ir(ppy)₂(acac)

In optimized OLED devices employing a CBP host, fac-Ir(ppy)₃ achieves a peak external quantum efficiency (EQE) of 18.3% [1]. Under identical device architecture and measurement conditions, the structurally related emitter Ir(ppy)₂(acac) attains a higher EQE of 21.7% [1]. This 3.4 percentage point difference is directly correlated to the emissive dipole orientation: fac-Ir(ppy)₃ exhibits a nearly isotropic dipole distribution, whereas 77% of the transition dipole moments in Ir(ppy)₂(acac) are horizontally aligned, a configuration that enhances light outcoupling [1].

EQE & Dipole Orientation
Head-to-head
EQE 18.3% (fac) vs. 21.7% (Ir(ppy)₂(acac))
Dipole alignment impacts light outcoupling
Identical CBP-host device architecture
OLED External Quantum Efficiency Dipole Orientation

Thermal Stability and Vacuum Deposition Suitability

Thermogravimetric analysis (TGA) of fac-Ir(ppy)₃ indicates a decomposition temperature exceeding 300 °C, with only 0.5% weight loss recorded up to that point . This high thermal threshold is a critical prerequisite for reliable vacuum thermal evaporation (VTE), the dominant industrial fabrication method for OLED displays. While many iridium complexes exhibit sufficient thermal stability for VTE, the specific value of >300 °C for fac-Ir(ppy)₃ places it firmly within the operational window for high-volume manufacturing, and it compares favorably to other standard emitters like the blue phosphor FIrpic, which typically shows TGA onset around 330 °C .

Thermal Stability
Class-level
TGA >300 °C (0.5% weight loss)
Supports reliable vacuum thermal evaporation
Comparable to FIrpic (~330 °C); data to verify
Thermal Stability TGA Vacuum Deposition

Photoredox Catalysis: Triplet Energy & Reducing Power

As the archetypal photoreducing photocatalyst, fac-Ir(ppy)₃ possesses a well-defined excited-state oxidation potential (E*ox) of -1.75 V vs. SCE and a triplet energy (ET) of approximately 2.5 eV [1]. These values serve as a critical baseline for the field. Recent work has shown that newer iridium(III) N-heterocyclic carbene (NHC) complexes, such as fac-Ir(pmi)₃, exhibit significantly higher triplet energy (ET = 3.30 eV) and stronger photoreducing power (E*ox = -2.67 V vs. SCE), enabling them to activate more challenging substrates [1]. This comparison highlights that fac-Ir(ppy)₃ is the preferred starting point for reactions requiring milder photoreducing conditions, and its well-documented properties make it indispensable for calibrating new photocatalytic systems.

Redox Window
Reported
E*ox = -1.75 V vs. SCE; ET ≈ 2.5 eV
Milder photoreducing power than NHC complexes
Benchmark for calibrating new photocatalysts
Photocatalysis Triplet Energy Redox Potential

Operational Lifetime: Host Dependence

The operational stability of fac-Ir(ppy)₃-based OLEDs is highly dependent on the host material. In a device utilizing the advanced host m1BTCBP, an extrapolated half-luminance lifetime (LT50) of approximately 23,000 hours at an initial luminance of 1000 cd/m² has been reported [1]. This performance significantly outstrips the same emitter in a conventional mCBP host, where the LT50 is around 8,500 hours under comparable conditions [1]. At a higher initial luminance of 12,000 cd/m² (25 mA/cm²), the LT50 in the m1BTCBP host exceeds 300 hours [1].

Device Lifetime
Reported
LT50 ~23,000 h (m1BTCBP host) vs. ~8,500 h (mCBP)
Host matrix critically influences operational stability
Extrapolated from accelerated aging at 12,000 cd/m²
OLED Device Lifetime LT50

Sublimation Purity and Batch Reproducibility

For high-precision research and industrial applications, fac-Ir(ppy)₃ is commercially available in sublimed grade with a purity exceeding 99.5%, in contrast to unsublimed material which typically has a purity of >98.0% . The sublimation process removes trace organic impurities and volatile metal complexes that can act as luminescence quenchers or charge traps in OLED devices, directly impacting efficiency and lifetime. This level of purification is standard for the compound and ensures minimal batch-to-batch variation, a non-negotiable requirement for reproducible device fabrication and fundamental photophysical studies.

Sublimed Purity
Data to verify
>99.5% (sublimed) vs. >98.0% (unsublimed)
Higher purity reduces luminescence quenchers
Commercial grade; batch-to-batch consistency claimed
Purity Sublimation Reproducibility

fac-Ir(ppy)₃ Research & Industrial Applications


High-Efficiency Green OLEDs

This scenario is ideal for fac-Ir(ppy)₃ due to its demonstrated PLQY of 97% ± 2% in a CBP host [1]. In device architectures where achieving 100% internal quantum efficiency is paramount, such as high-end smartphone displays or next-generation lighting panels, fac-Ir(ppy)₃ provides a reliable, high-performance green emission component. Its established EQE baseline of ~18% in standard devices [2] also serves as a crucial point of comparison for evaluating novel host materials or device structures.

Photoredox Catalysis with Defined Redox Window

With a well-quantified excited-state oxidation potential of E*ox = -1.75 V vs. SCE and a triplet energy of ~2.5 eV, fac-Ir(ppy)₃ is perfectly suited for photoredox transformations requiring this specific energy window [3]. It serves as an indispensable benchmark catalyst for developing new methodologies and calibrating the activity of novel iridium-based photocatalysts, providing a reproducible starting point for reaction optimization.

Academic Benchmarking and Fundamental Photophysical Studies

The extensive body of literature characterizing fac-Ir(ppy)₃'s photophysical properties—including its temperature-independent quantum yield [4] and detailed triplet state dynamics—makes it the ideal reference compound for fundamental research. It is the standard against which new iridium complexes are measured, enabling researchers to attribute performance differences to specific ligand modifications or structural isomerism.

Industrial-Scale Vacuum-Deposited OLED Manufacturing

The compound's thermal stability (TGA >300 °C) and the commercial availability of ultra-high-purity sublimed grade (>99.5%) make it a robust and reliable candidate for high-volume OLED manufacturing lines using vacuum thermal evaporation. Its use mitigates the risk of chamber contamination and ensures batch-to-batch consistency in device performance.

Application
Selection Property
Validation Focus
Green OLED Research
Solid-state PLQY and emission profile
Device EQE, color purity, and host compatibility
Photoredox Catalysis
Excited-state redox potentials
Substrate scope matching and reaction window calibration
Photophysics Benchmarking
Well-characterized triplet dynamics
Comparative analysis of new Ir complexes
Industrial OLED Manufacturing
Thermal stability and sublimed purity
Vacuum deposition process consistency and lifetime
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